BenchChemオンラインストアへようこそ!

1H-pyrazolo[4,3-c]pyridazine

DHFR inhibition Antimicrobial Anticancer

1H-Pyrazolo[4,3-c]pyridazine is a fused, bicyclic heteroaromatic scaffold comprising a pyrazole ring annulated to a pyridazine at the [4,3-c] junction. This specific regioisomeric arrangement imparts a distinct nitrogen-atom geometry that critically influences hinge-region hydrogen-bonding interactions in kinase ATP-binding pockets, setting it apart from other pyrazolopyridazine isomers.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 36874-06-3
Cat. No. B6615358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-c]pyridazine
CAS36874-06-3
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=NC2=C1NN=C2
InChIInChI=1S/C5H4N4/c1-2-6-9-5-3-7-8-4(1)5/h1-3H,(H,7,8)
InChIKeyNMEPLWZDUIIAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-c]pyridazine (CAS 36874-06-3) – A Regioisomeric Scaffold for Selective Kinase and DHFR Inhibitor Design


1H-Pyrazolo[4,3-c]pyridazine is a fused, bicyclic heteroaromatic scaffold comprising a pyrazole ring annulated to a pyridazine at the [4,3-c] junction. This specific regioisomeric arrangement imparts a distinct nitrogen-atom geometry that critically influences hinge-region hydrogen-bonding interactions in kinase ATP-binding pockets, setting it apart from other pyrazolopyridazine isomers [1]. The parent heterocycle (C₅H₄N₄, MW 120.11 g mol⁻¹) serves as a versatile building block for library synthesis, enabling late-stage functionalization at multiple positions . Derivatives bearing the [4,3-c] core have demonstrated potent inhibition of p38α mitogen-activated protein kinase (MAPK) and dihydrofolate reductase (DHFR), with select compounds achieving single-digit nanomolar cellular activity in human whole-blood assays [2][3].

Why 1H-Pyrazolo[4,3-c]pyridazine Cannot Be Simply Replaced by Other Pyrazolopyridazine Isomers or Generic Kinase Hinges


The pyrazolopyridazine ring system exists in several regioisomeric forms ([4,3-c], [3,4-c], [3,4-d], etc.), and the position of the annular nitrogen atoms dictates the geometry and strength of hydrogen-bond interactions with biological targets. For example, the [4,3-c] isomer presents a hydrogen-bond-accepting nitrogen at the pyridazine 5-position, which is optimally positioned to interact with the hinge region of p38α MAPK, whereas the [3,4-c] isomer pre-organizes a different donor/acceptor pattern that favors CDK ATP-binding sites [1]. This fundamental difference in molecular recognition means that a [4,3-c] scaffold cannot be interchanged with another isomer without a complete loss of the designed binding mode and selectivity profile. In DHFR inhibition, the 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine core contributes to an IC₅₀ of 0.09 µM, whereas related non-fused pyrazole analogues were significantly less active, underscoring that the fused [4,3-c] topology is essential for high-affinity interaction with the enzyme active site [2]. Consequently, selecting the correct regioisomer is a critical decision point in medicinal chemistry procurement, directly impacting target engagement, selectivity, and downstream SAR interpretability.

Quantitative Differentiation of 1H-Pyrazolo[4,3-c]pyridazine Against Closest Analogs and In-Class Alternatives


Head-to-Head DHFR Inhibition: Pyrazolo[4,3-c]pyridazine Derivative 6a Outperforms Methotrexate

In a direct enzymatic assay, the 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine derivative 6a inhibited dihydrofolate reductase (DHFR) with an IC₅₀ of 0.09 ± 0.91 µM, which is 1.6-fold more potent than the reference inhibitor methotrexate (IC₅₀ = 0.14 ± 1.25 µM) [1]. This demonstrates that the [4,3-c] core can be elaborated into DHFR inhibitors that exceed the potency of a clinically established antifolate.

DHFR inhibition Antimicrobial Anticancer

Broad-Spectrum Antimicrobial Activity of Pyrazolo[4,3-c]pyridazine Derivative 6a Matches Ciprofloxacin and Amphotericin B

Compound 6a, bearing the 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine scaffold, displayed broad-spectrum antimicrobial activity that was directly comparable to the standard antibiotics ciprofloxacin (antibacterial control) and amphotericin B (antifungal control) [1]. This places the [4,3-c] core among a select group of heterocyclic scaffolds capable of delivering both antibacterial and antifungal efficacy at reference-drug levels.

Antimicrobial Antibacterial Antifungal

Kinase Selectivity Profile: Pyrazolo[4,3-c]pyridazine Core Preferentially Targets p38α MAPK, While the [3,4-c] Isomer Targets CDKs

The pyrazolo[4,3-c]pyridazine scaffold has been elaborated into potent p38α MAPK inhibitors such as compound 2m, which achieved an ED₅₀ of 0.08 mg kg⁻¹ in a rat LPS-challenge model and exhibited high selectivity for p38α/β over 402 other kinases in Ambit screening [1]. In contrast, the regioisomeric pyrazolo[3,4-c]pyridazine scaffold was identified as a selective CDK1/cyclin B inhibitor series, with lead compound 1a showing potent CDK-family activity [2]. This scaffold-dependent selectivity switch is a direct consequence of the distinct hydrogen-bonding patterns presented by the two regioisomers to the kinase hinge region.

Kinase selectivity p38 MAPK CDK Scaffold hopping

Synthetic Accessibility: Regioisomeric Cyclization Barriers Differentiate Pyrazolo[4,3-c]pyridazine from [3,4-c] Isomer

In the Richter cyclization of vicinal alkynylpyrazolediazonium salts, the formation of 7-chloro-1H-pyrazolo[4,3-c]pyridazines requires heating to 100–105 °C, whereas the corresponding pyrazolo[3,4-c]pyridazine isomers cyclize readily at 0–20 °C [1]. This higher thermal barrier for the [4,3-c] system reflects the greater activation energy associated with the specific geometry of the transition state, indicating that the [4,3-c] scaffold may possess superior thermal stability once formed, a potentially advantageous property for downstream high-temperature coupling reactions.

Synthetic chemistry Cyclization Regioselectivity

Oral Bioavailability and In Vivo Efficacy of Pyrazolo[4,3-c]pyridazine-Based p38 Inhibitor 2m

The pyrazolo[4,3-c]pyridazine-containing inhibitor 2m demonstrated oral bioavailability and dose-dependent suppression of TNFα production in LPS-stimulated Lewis rats, achieving an ED₅₀ of approximately 0.08 mg kg⁻¹ [1]. This level of in vivo potency from a heterocyclic scaffold that also displays high kinome selectivity (p38α/β-selective over 402 kinases) is a strong differentiator compared to many other kinase hinge-binding scaffolds that often require extensive optimization to achieve similar in vivo efficacy.

Oral bioavailability In vivo efficacy p38 MAPK

High-Value Application Scenarios for 1H-Pyrazolo[4,3-c]pyridazine in Drug Discovery and Chemical Biology


p38α MAPK Inhibitor Lead Optimization for Inflammatory Disease

Medicinal chemistry teams pursuing oral, low-dose p38α inhibitors for rheumatoid arthritis, COPD, or neuroinflammation can anchor their SAR on the [4,3-c] core. The scaffold has already delivered compound 2m with an in vivo ED₅₀ of 0.08 mg kg⁻¹ and >400-fold kinome selectivity, providing a validated starting point that dramatically shortens the path to development candidates [1].

DHFR-Targeted Antimicrobial and Anticancer Drug Discovery

The pyrazolo[4,3-c]pyridazine scaffold can be elaborated into DHFR inhibitors that exceed the potency of methotrexate (IC₅₀ 0.09 µM vs. 0.14 µM) while simultaneously delivering broad-spectrum antimicrobial activity comparable to ciprofloxacin and amphotericin B [2]. This dual-action profile is particularly attractive for immunocompromised patient populations where both microbial infection and malignancy risk are elevated.

Kinase Selectivity Profiling and Chemical Biology Tool Compound Design

Because the [4,3-c] isomer selectively engages p38α/β while the [3,4-c] isomer targets CDKs, procurement of the correct regioisomer enables the design of exquisitely selective chemical probes. This scaffold-dependent selectivity switch can be exploited to build matched molecular pairs that interrogate orthogonal kinase pathways within the same cellular context, minimizing off-target confounding in target-validation studies [3].

High-Temperature Library Synthesis and Late-Stage Functionalization

The elevated cyclization barrier of the [4,3-c] system (100–105 °C) suggests enhanced thermal stability relative to the [3,4-c] isomer (0–20 °C cyclization) [4]. This property makes the [4,3-c] scaffold a robust platform for diversity-oriented synthesis involving high-temperature cross-coupling reactions, enabling the construction of large, structurally diverse libraries without scaffold degradation.

Quote Request

Request a Quote for 1H-pyrazolo[4,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.